N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
The compound “N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide” belongs to the class of triazoles. Triazoles are known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Biochemical Pathways
Given that triazoles can inhibit cytochrome p450 enzymes, they could potentially affect various metabolic pathways in the body .
Pharmacokinetics
The presence of the methoxyphenyl and nitrophenyl groups could potentially influence its solubility and permeability, which are key factors in drug absorption and distribution .
Result of Action
Inhibition of target enzymes or receptors by triazoles can lead to a variety of cellular responses, depending on the specific targets and the physiological processes they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives
Scientific Research Applications
N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c1-11-18-16(17(23)19-12-3-9-15(26-2)10-4-12)20-21(11)13-5-7-14(8-6-13)22(24)25/h3-10H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBGQNYCHZKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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